Bienvenue dans la boutique en ligne BenchChem!

2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid

Physicochemical profiling Drug-likeness Solubility optimization

2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid (CAS 31316-80-0; MF: C₇H₇NO₅S₂; MW: 249.26 g/mol) is an N-substituted rhodanine (2-thioxo-4-thiazolidinone) derivative bearing a butanedioic (succinic) acid side chain at the N3 position. It belongs to the broader class of 4-oxo-2-thioxothiazolidine heterocycles, a privileged scaffold in medicinal chemistry known for diverse biological activities including enzyme inhibition and receptor modulation.

Molecular Formula C7H7NO5S2
Molecular Weight 249.3 g/mol
CAS No. 31316-80-0
Cat. No. B7729484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid
CAS31316-80-0
Molecular FormulaC7H7NO5S2
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=S)S1)C(CC(=O)O)C(=O)O
InChIInChI=1S/C7H7NO5S2/c9-4-2-15-7(14)8(4)3(6(12)13)1-5(10)11/h3H,1-2H2,(H,10,11)(H,12,13)
InChIKeyOSBIFROMLRRLRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid (CAS 31316-80-0): Core Structural and Class Identification for Scientific Procurement


2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid (CAS 31316-80-0; MF: C₇H₇NO₅S₂; MW: 249.26 g/mol) is an N-substituted rhodanine (2-thioxo-4-thiazolidinone) derivative bearing a butanedioic (succinic) acid side chain at the N3 position . It belongs to the broader class of 4-oxo-2-thioxothiazolidine heterocycles, a privileged scaffold in medicinal chemistry known for diverse biological activities including enzyme inhibition and receptor modulation [1]. Unlike the parent rhodanine (CAS 141-84-4) or the simpler rhodanine-3-acetic acid (CAS 5718-83-2), the presence of a dicarboxylic acid moiety introduces distinct physicochemical properties—such as two ionizable carboxyl groups with a predicted pKa of approximately 4.66—that directly influence solubility, metal chelation capacity, and hydrogen-bonding networks .

Why 2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid Cannot Be Replaced by Rhodanine-3-acetic acid or Unsubstituted Rhodanine in Drug Discovery and Chemical Biology Workflows


The N3 substituent of the rhodanine core governs critical molecular properties including lipophilicity (logP), aqueous solubility, target binding affinity, and metabolic stability [1]. Rhodanine-3-acetic acid (C₅H₅NO₃S₂, MW 191.23 g/mol) possesses a single carboxylic acid group, whereas 2-(4-oxo-2-thioxo-thiazolidin-3-yl)-succinic acid provides two carboxyl functionalities with distinct pKa values (~4.66 predicted) . This dicarboxylate motif enables stronger and geometrically distinct interactions with zinc ions in metalloprotease active sites—an advantage documented in ADAMTS-5 inhibitor development where the succinic acid side chain directly contributed to micromolar potency [2]. Furthermore, the extended carbon chain isomer (4-(4-oxo-2-thioxo-thiazolidin-3-yl)-butyric acid, CAS 18623-60-4) differs in chain length and flexibility, altering the spatial orientation of the terminal carboxyl group relative to the rhodanine ring, which can abrogate or diminish activity against specific targets . Therefore, substituting any of these analogs without experimental validation risks unpredictable changes in potency, selectivity, and pharmacokinetic profile.

Quantitative Differentiation Evidence for 2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid (CAS 31316-80-0) Against Closest Structural Analogs


Dual Carboxylate Functionality vs. Mono-Carboxylate Rhodanine-3-acetic acid (CAS 5718-83-2): Hydrogen Bond Donor/Acceptor Count

2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid possesses two carboxylic acid groups, contributing 2 hydrogen bond donors and 6 hydrogen bond acceptors, compared to 1 donor and 4 acceptors for rhodanine-3-acetic acid (CAS 5718-83-2). This difference directly impacts aqueous solubility and molecular recognition by biological targets . The predicted pKa of the succinic acid carboxyl groups (~4.66) indicates that at physiological pH (7.4), the compound exists predominantly as a dianionic species, doubling the charge density relative to the monoanionic rhodanine-3-acetic acid . This enhanced ionization potential is critical for applications requiring strong electrostatic interactions or metal chelation.

Physicochemical profiling Drug-likeness Solubility optimization

Validated Scaffold for 5-Arylidene Multi-Target Antidiabetic Agents vs. Acetic Acid Homologs

Derivatives of 2-(4-oxo-2-thioxo-thiazolidin-3-yl)-succinic acid, specifically 5-arylidene-substituted analogs, have been synthesized and evaluated as multi-target inhibitors of enzymes involved in diabetes mellitus, including pancreatic α-amylase and intestinal α-glucosidase [1]. The parent scaffold was employed in patents (e.g., US 5925656) claiming antidiabetic, hypolipidemic, and antihypertensive properties, demonstrating that the succinic acid side chain is compatible with desirable in vivo pharmacological profiles [2]. In contrast, the corresponding (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid series, while reported as inhibitors of aldose reductase with IC₅₀ values in the low micromolar range (e.g., 2.4 μM for select derivatives), showed a narrower enzyme inhibition spectrum in published studies limited primarily to aldose reductase and did not consistently demonstrate the same breadth of multi-target activity against α-amylase and α-glucosidase [3]. The succinic acid series thus provides a more versatile starting point for polypharmacology approaches to metabolic disease.

Diabetes mellitus Multi-target inhibitors α-Amylase inhibition α-Glucosidase inhibition

Documented Utility as a Key Intermediate for ADAMTS-5 (Aggrecanase-2) Inhibitors vs. Rhodanine-3-acetic acid

2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid was specifically employed as a commercially available starting material in the synthesis and evaluation of 5-benzylidene-2-thioxo-thiazolidin-4-one inhibitors of ADAMTS-5, a zinc-dependent metalloprotease implicated in osteoarthritis cartilage degradation [1]. The reported compounds demonstrated micromolar ADAMTS-5 potency (IC₅₀ values in the low micromolar range) and established clear SAR trends for both the arylidene group and the thioxothiazolidinone zinc-chelating motif [1]. The succinic acid side chain was retained in the final inhibitors, with the carboxyl groups likely participating in zinc coordination or contributing to binding site interactions. In contrast, rhodanine-3-acetic acid and unsubstituted rhodanine have not been reported as precursors in ADAMTS-5 inhibitor programs with equivalent synthetic tractability and potency [2]. This represents a direct application-specific differentiation where the succinic acid variant provides validated access to a therapeutically relevant chemical space not equally accessible from shorter-chain analogs.

Osteoarthritis Metalloprotease inhibition ADAMTS-5 Zinc chelation

Predicted Solubility and Formulation Advantages from Dicarboxylic Acid Motif vs. Mono-Acid and Non-Acidic Rhodanine Analogs

The presence of two carboxylic acid groups with a predicted pKa of ~4.66 in 2-(4-oxo-2-thioxo-thiazolidin-3-yl)-succinic acid confers the ability to form both mono- and di-salts with pharmaceutically acceptable counterions (e.g., sodium, potassium, meglumine), providing formulation scientists with greater flexibility for optimizing aqueous solubility at physiological pH [1]. Rhodanine-3-acetic acid (CAS 5718-83-2, pKa ~3.5 predicted) can only form mono-salts and exhibits lower intrinsic solubility due to reduced polar surface area (tPSA ~82 Ų vs. ~120 Ų for the succinic acid derivative) . Unsubstituted rhodanine (CAS 141-84-4) is poorly water-soluble and lacks ionizable groups suitable for salt formation under physiological conditions. Computational predictions (ALOGPS 2.1) indicate aqueous solubility (logS) of approximately -1.8 for the succinic acid derivative versus -2.4 for the acetic acid analog, representing a ~4-fold improvement in predicted solubility [2].

Aqueous solubility Salt formation pH-dependent solubility Pre-formulation

High-Confidence Application Scenarios for 2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid (CAS 31316-80-0) Based on Quantified Differential Evidence


Fragment-Based or Scaffold-Oriented Drug Discovery Targeting Zinc-Dependent Metalloproteases (e.g., ADAMTS-5 for Osteoarthritis)

The compound serves as a validated, commercially available starting scaffold for synthesizing 5-arylidene-2-thioxo-thiazolidin-4-one inhibitors of ADAMTS-5 with documented micromolar potency [1]. The succinic acid side chain contributes to zinc chelation and binding site interactions, a feature not available from rhodanine-3-acetic acid or unsubstituted rhodanine, which lack the necessary N-substitution geometry and carboxyl multiplicity. Procurement of this specific CAS number directly enables execution of the published synthetic route and SAR exploration without requiring de novo scaffold validation.

Multi-Target Antidiabetic Lead Generation Leveraging the Succinic Acid Scaffold's Polypharmacology Profile

Derivatives of this compound have demonstrated simultaneous inhibition of pancreatic α-amylase and intestinal α-glucosidase, two key enzymes in postprandial glucose control [2]. Patented antidiabetic, hypolipidemic, and antihypertensive activities further support the scaffold's suitability for multi-target metabolic syndrome programs [3]. The acetic acid analog series has a narrower published enzyme inhibition profile, primarily aldose reductase, making the succinic acid scaffold a more versatile choice for programs requiring broader target coverage.

Pre-Formulation and Salt Selection Studies Requiring Di-Ionizable Carboxylic Acid Building Blocks

With two carboxylic acid groups (predicted pKa ~4.66), the compound allows systematic evaluation of mono- vs. di-salt forms for solubility and stability optimization . The ~4-fold predicted solubility advantage over rhodanine-3-acetic acid (logS -1.8 vs. -2.4) and the higher topological polar surface area (tPSA ~120 Ų vs. ~82 Ų) make it a superior candidate for programs where aqueous solubility is a known liability or where salt formation is a preferred formulation strategy [4].

Medicinal Chemistry Building Block for Diversifying Rhodanine-Containing Compound Libraries

The dual carboxyl functionality enables orthogonal derivatization strategies (e.g., amide coupling at one carboxyl while retaining the other for solubility), creating library diversity that is inaccessible from mono-acid or non-acid rhodanine analogs . The compound's computed hydrogen bond donor/acceptor profile (2 donors, 6 acceptors) expands the accessible chemical space for fragment growth and structure-based design, providing synthetic handles absent in rhodanine-3-acetic acid or the parent rhodanine .

Quote Request

Request a Quote for 2-(4-Oxo-2-thioxo-thiazolidin-3-yl)-succinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.